molecular formula C16H17N5O2 B2447677 1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-54-6

1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2447677
CAS RN: 946357-54-6
M. Wt: 311.345
InChI Key: IEORWHVGGPNOCW-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridopyrimidine derivatives exhibit promising antibacterial and antifungal properties. A study synthesized new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids, aiming to explore their potential as antibacterial and antitumor agents. The synthesized compounds showed variable antibacterial activities, with some demonstrating good to moderate activity against strains such as Pseudomonas aurginosa, Staphylococcus aureus, Bacillus subtilus, Candida albicans, and Escherichia coli. Compounds within this series displayed the most potent results against all tested bacterial strains and fungi, highlighting their significant antimicrobial potential (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Urease Inhibition

Another application is found in urease inhibition, where derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones were synthesized and evaluated for their in vitro urease inhibitory activity. The study discovered that some compounds exhibit low to moderate or significant activity, with certain derivatives showing higher potency as urease inhibitors, potentially contributing to the development of new therapeutic agents (Rauf et al., 2010).

Green Chemistry Approaches

Research into green chemistry methodologies has led to the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, utilizing pyridopyrimidine derivatives in water without the need for chromatography or recrystallization for purification. This approach underscores the environmental and practical benefits of using pyridopyrimidine derivatives in organic synthesis, demonstrating their versatility and potential for sustainable chemical processes (Ahadi et al., 2014).

ADME Properties and Chemical Synthesis

Furthermore, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones allows for significant variation in biopharmaceutical properties. A study developed a straightforward synthesis of these compounds, revealing a broad range in their solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values. These findings are critical for drug design, offering insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential pharmaceutical agents (Jatczak et al., 2014).

properties

IUPAC Name

1,3,6-trimethyl-5-(pyridin-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-8-19-14-12(15(22)21(3)16(23)20(14)2)13(10)18-9-11-6-4-5-7-17-11/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORWHVGGPNOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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